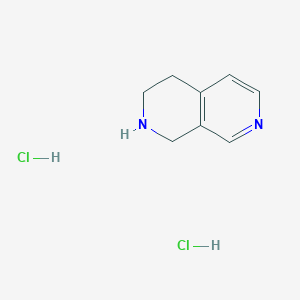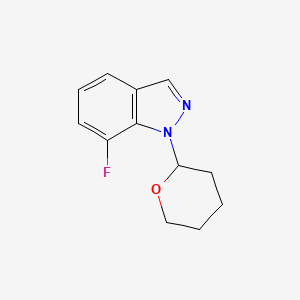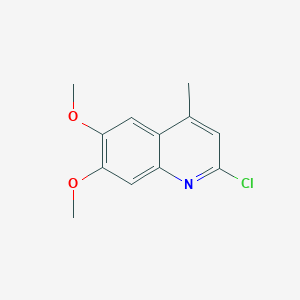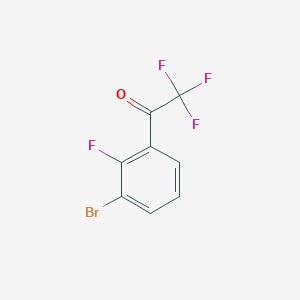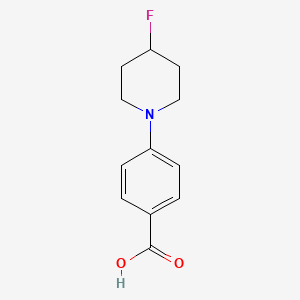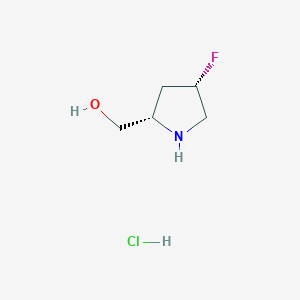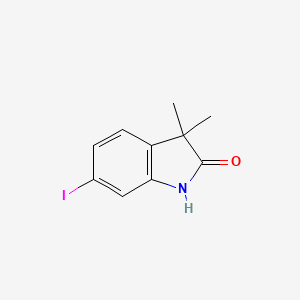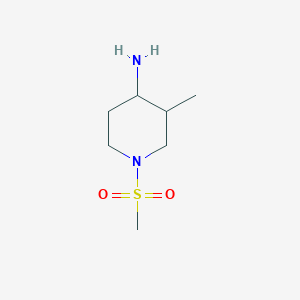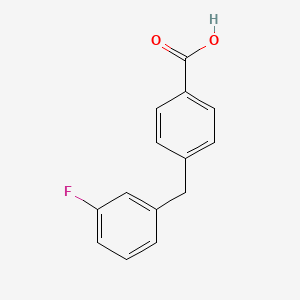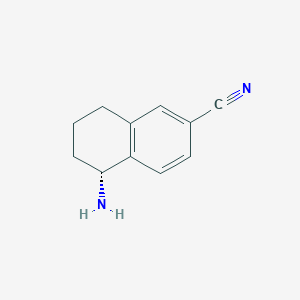![molecular formula C14H20N2O4 B1532680 tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate CAS No. 867353-53-5](/img/structure/B1532680.png)
tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate
Übersicht
Beschreibung
Tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate is a useful research compound. Its molecular formula is C14H20N2O4 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oxidation and Metabolism Studies
Studies on related carbamate compounds, such as 3,5-di-tert.-butylphenyl N-methylcarbamate, reveal insights into their oxidation processes and metabolic pathways in both insects and mammals. These studies are crucial for understanding how these compounds are processed biologically, with implications for both environmental impact and potential therapeutic applications (Douch & Smith, 1971).
Photocatalysis and Chemical Synthesis
The photocatalyzed amination of o-hydroxyarylenaminones with tert-butyl derivatives highlights innovative methods in chemical synthesis, enabling the creation of complex organic molecules like 3-aminochromones under mild conditions. Such research underscores the role of tert-butyl carbamate derivatives in facilitating new synthetic pathways, potentially leading to novel drug molecules or materials (Wang et al., 2022).
Polymer Science
In the field of materials science, tert-butyl groups have been utilized to modify polymers, such as in the study of free volume manipulation of polyimides. By appending tert-butoxycarbonyl (t-BOC) onto polyimides and subsequently removing it, researchers can alter the physical packing structure of polymers, affecting their gas transport properties. This research has implications for developing more efficient materials for gas separation technologies (Lin et al., 2020).
Analytical Chemistry Applications
The development of methods for the simultaneous determination of various metabolites in biological samples, utilizing derivatives such as tert-butyldimethylsilyl, demonstrates the importance of tert-butyl carbamate derivatives in analytical chemistry. These methods are essential for clinical diagnostics and pharmacokinetic studies, providing insights into the metabolism of drugs and the diagnosis of diseases (Muskiet et al., 1981).
Organic Synthesis
The use of tert-butyl carbamate derivatives in the synthesis of complex organic molecules is further exemplified in studies focusing on N-(Boc) nitrone equivalents. Such research facilitates the development of novel synthetic routes, contributing to advancements in organic chemistry and medicinal chemistry (Guinchard et al., 2005).
Wirkmechanismus
Target of Action
It is known that this compound is used as a biochemical reagent , suggesting that it may interact with various biological molecules.
Pharmacokinetics
The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability.
Biochemische Analyse
Biochemical Properties
Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate interacts with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and multifaceted, involving both binding and enzymatic activity. The compound’s role in these reactions is crucial, as it can influence the function and activity of these biomolecules .
Cellular Effects
The effects of tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s interactions with cellular components can lead to changes in cell behavior and function .
Molecular Mechanism
Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s molecular interactions are key to its role in biochemical reactions .
Temporal Effects in Laboratory Settings
Over time, the effects of tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate can change in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate and its effects on activity or function are important aspects of its biochemical role . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(2-hydroxyanilino)-3-oxopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-9-8-12(18)16-10-6-4-5-7-11(10)17/h4-7,17H,8-9H2,1-3H3,(H,15,19)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCYJQNDTZAABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![L-Phenylalanine, N-[2-(2-naphthalenyl)acetyl]-](/img/structure/B1532597.png)
